molecular formula C15H10ClNO6 B6410882 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261915-80-3

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6410882
CAS RN: 1261915-80-3
M. Wt: 335.69 g/mol
InChI Key: QEISJGOEUDNWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid (CMNPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzoic acid derivative that has a variety of properties and can be used in a range of experiments. CMNPA has been used in a variety of biochemical and physiological studies, and has been found to be a useful tool for research.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nitrobenzoic acid derivatives on the regulation of cell signaling pathways. It has also been used to study the effects of nitrobenzoic acid derivatives on the regulation of gene expression. 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has also been used in studies of the effects of nitrobenzoic acid derivatives on the regulation of enzyme activity. It has also been used to study the effects of nitrobenzoic acid derivatives on the regulation of protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is thought to act by binding to and inhibiting the activity of certain enzymes involved in cell signaling pathways, gene expression, and protein-protein interactions. It is also thought to interact with certain transcription factors, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% are not fully understood. However, it has been found to have an inhibitory effect on certain enzymes involved in cell signaling pathways, gene expression, and protein-protein interactions. It has also been found to have an inhibitory effect on certain transcription factors, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, and it is not prone to decomposition. However, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% does have some limitations for use in lab experiments. It has a relatively low solubility in water, and it is not very soluble in organic solvents. Additionally, it is not very soluble in biological fluids, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future applications for 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%. It could be used to study the effects of nitrobenzoic acid derivatives on the regulation of other enzymes, transcription factors, and protein-protein interactions. It could also be used to study the effects of nitrobenzoic acid derivatives on other biochemical and physiological processes, such as metabolism and cell differentiation. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could be used to study the effects of nitrobenzoic acid derivatives on the regulation of other cell signaling pathways. Finally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% could be used to develop novel therapeutic agents for the treatment of various diseases and disorders.

Synthesis Methods

4-(3-Chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is synthesized via a multi-step process. The first step is to react 3-chloro-4-methoxybenzaldehyde with nitrobenzene in the presence of a base catalyst. This reaction results in the formation of 4-nitro-3-chloro-4-methoxybenzaldehyde. The second step is to react the 4-nitro-3-chloro-4-methoxybenzaldehyde with acetic anhydride in the presence of a base catalyst. This reaction results in the formation of 4-(3-chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid.

properties

IUPAC Name

4-(3-chloro-4-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)10-4-2-8(6-12(10)16)9-3-5-11(14(18)19)13(7-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEISJGOEUDNWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692022
Record name 3'-Chloro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261915-80-3
Record name 3'-Chloro-4'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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